molecular formula C16H9B B1587533 2-Bromopyrene CAS No. 1714-27-8

2-Bromopyrene

Cat. No. B1587533
CAS RN: 1714-27-8
M. Wt: 281.15 g/mol
InChI Key: FQVOKXARZCJTIT-UHFFFAOYSA-N
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Description

2-Bromopyrene is a derivative of pyrene, a well-known aromatic hydrocarbon. Pyrene has captured the interest of researchers due to its versatile properties and potential applications across scientific domains. Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies.



Synthesis Analysis

The synthesis of bromopyrenes involves introducing bromine atoms into the pyrene framework. Bromo-substituted precursors serve as vital intermediates in synthetic routes. However, the substitution pattern of bromoderivatives significantly impacts their subsequent functionalization and properties, posing challenges in synthesis and purification. Researchers have explored efficient synthetic methodologies and reaction conditions to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-). Laboratory research has provided optimized conditions for synthesizing these derivatives1.



Molecular Structure Analysis

The molecular structure of 2-Bromopyrene consists of a pyrene core with a bromine atom attached at a specific position. Understanding the distinct electronic structure of pyrene is pivotal, as it dictates the preferential electrophilic aromatic substitution reactions at specific positions. The position of the bromine atom influences the reactivity and properties of the compound.



Chemical Reactions Analysis

Bromopyrenes participate in various chemical reactions, including electrophilic aromatic substitution. The bromine atom serves as a reactive site, allowing for further functionalization. Researchers have investigated the reactivity of bromopyrenes under different conditions, leading to the synthesis of diverse derivatives.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : 2-Bromopyrene typically appears as a beige solid.

    • Melting Point : The compound’s melting point can be determined experimentally.



  • Chemical Properties :

    • NMR Spectra : The ^1H NMR spectrum of 2-Bromopyrene reveals characteristic peaks corresponding to different hydrogen environments.




Scientific Research Applications

Bromination Mechanism and Derivatives

The study by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, resulting in various bromopyrenes. These derivatives are further used to produce aryl-functionalized pyrene derivatives, which have potential applications in materials science, particularly in the field of photophysical properties. The bromination process is enhanced by iron(III) bromide catalysis and has implications for developing new materials with specific optical characteristics (Feng et al., 2015).

Electrosynthesis of Blue-Light-Emitting Films

In the research by Wang et al. (2012), bromo-group-substituted oligopyrene films are synthesized through the electrochemical oxidation of 1-bromopyrene. These films are significant in optoelectronics, DNA fluorescence probes, and electrochemical sensors due to their excellent blue light-emitting properties and good solubility in common solvents (Wang et al., 2012).

Electroluminescent Organic Semiconductors

Research by Salunke et al. (2016) focuses on 1,3,6,8-tetrabromopyrene, a key compound in the organic electronics community. It is transformed into various derivatives, which are then used in organic light-emitting diodes (OLEDs). These substances emit blue and green light, indicating potential applications in the development of new electroluminescent materials for OLED devices (Salunke et al., 2016).

Structural Analysis of Bromopyrene

Taylor et al. (2006) conducted a study on 1-bromopyrene, providing insights into its structural properties. The analysis of its planar structure and intermolecular interactions is crucial for understanding its behavior in various applications, particularly in materials where molecular packing and structure are important (Taylor et al., 2006).

Synthesis and Photophysical Properties

Reimann et al. (2013) synthesized and characterized 3-pyrenylacrylates from 1-bromopyrene. Their study on the photophysical properties and electrochemical investigations provides valuable information for the development of new materials with specific light-emitting characteristics (Reimann et al., 2013).

Fluorescent Probes for Ginkgo Biloba Extract

Kovalev et al. (2014) utilized 1-bromopyrene to develop fluorescent probes for detecting components of the Ginkgo biloba L. leaves extract. This application is significant in the field of analytical chemistry, particularly in the identification and analysis of natural products (Kovalev et al., 2014).

Phosphorescent Ruthenium Complexes

A study by Kurihara et al. (2018) developed ruthenium complexes with a bromopyrene unit to enhance oxygen sensitivity. These complexes are potential candidates as molecular probes for detecting cellular hypoxia, highlighting their importance in biomedical research (Kurihara et al., 2018).

Organic Semiconductor/Graphene Oxide Composites

The research by Khurshid et al. (2018) focuses on composites made from graphene oxide and bromopyrene, showcasing their potential in photo-electrochemical applications. The enhanced life-time of photo-generated charge carriers in these composites indicates their usefulness in developing advanced photocatalytic materials (Khurshid et al., 2018).

Safety And Hazards

As with any chemical compound, safety precautions are necessary when handling 2-Bromopyrene. It is essential to follow proper laboratory protocols, including protective gear, ventilation, and waste disposal. Specific safety data should be obtained from reliable sources.


Future Directions

Future research could focus on:



  • Exploring novel functionalization strategies for bromopyrenes.

  • Investigating the reactivity of bromopyrenes in various environments.

  • Assessing potential applications in materials science, catalysis, or environmental remediation.


properties

IUPAC Name

2-bromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOKXARZCJTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169076
Record name Pyrene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrene

CAS RN

1714-27-8
Record name Pyrene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
RG Harvey, S Schmolka, C Cortez… - Synthetic …, 1988 - Taylor & Francis
Abstract Regiospecific monobromination of 4, 5, 9, 10-tetrahydropyrene in the 2-posiuon is accomplished in aqueous dimethylformamide. Conversion of the previously unknown 2 …
Number of citations: 18 www.tandfonline.com
A Streitwieser Jr, RG Lawler… - The Journal of Organic …, 1965 - ACS Publications
… approach to the synthesis of 2-bromopyrene failed when all … verted in low yield to 2-bromopyrene by means of the Schwechten … appear to pertain to 2-bromopyrene of reasonable purity. …
Number of citations: 27 pubs.acs.org
L Ji, A Lorbach, RM Edkins… - The Journal of organic …, 2015 - ACS Publications
… Combining the borylation of 2-bromopyrene to give 4 and, in sequence, the procedures for cyanation and amination used in the syntheses of monosubstituted derivatives 2 and 1, …
Number of citations: 62 pubs.acs.org
JM Casas-Solvas, JD Howgego… - Organic & biomolecular …, 2014 - pubs.rsc.org
… After dehydrogenation of compound 51, the resulting 2-bromopyrene 52 can also be transformed into the … Both 2-bromopyrene 52 and 2-ethynylpyrene 35 have been conjugated with …
Number of citations: 125 pubs.rsc.org
A Jensen, A Berg - Acta Chemica Scandinavica, 1965 - actachemscand.org
… Bolton 7 recently prepared 2-chloro- and 2-bromopyrene by the more tedious route starting with the nitration of 4,5,9,10-tetrahydropyrene. Among the 4-halopyrenes only the …
Number of citations: 3 actachemscand.org
C Helweg, T Nielsen, PE Hansen - Polycyclic Aromatic Compounds, 1997 - Taylor & Francis
… 4-ace tylpyrene 1 -pyrenecarboxylic acid methylester 2-pyrenecarboxylic acid methylester 4-pyrenecarboxylic acid methylester 1 -pyrenealdehyde 1 -bromopyrene 2-bromopyrene 4-…
Number of citations: 6 www.tandfonline.com
Y Zhang, L Tan, J Shi, L Ji - New Journal of Chemistry, 2021 - pubs.rsc.org
… They synthesised 2-bromopyrene (35) in high isolated yield with the aforementioned … In the synthesis of unsymmetric 2,7-substituted pyrenes, borylation of 2-bromopyrene 35 leads to …
Number of citations: 7 pubs.rsc.org
RH Mitchell, Y Chen, J Zhang - Organic preparations and …, 1997 - Taylor & Francis
Although NBS is well known as a free radical brominating reagent for allylic and benzylic hydrogens, its use in the electrophilic bromination of aromatic rings is much less known. In 1979…
Number of citations: 34 www.tandfonline.com
DT Witiak, BB Chaudhari - The Journal of Organic Chemistry, 1965 - ACS Publications
… Sandmeyer reaction with the latter amine gave 2-bromopyrene in low yield. Bromination of 1,2,3,6,7,8-hexahydropyrene gave the 4-bromo derivative which was …
Number of citations: 8 pubs.acs.org
H Hoelzel, S Lee, KY Amsharov, N Jux, K Harano… - Nature Chemistry, 2023 - nature.com
… Thermal unmasking of the isoindole moieties gave 1 in 81% overall yield, and 3 was obtained in 53% yield after a lithium-halogen exchange of 2-bromopyrene 4, followed by …
Number of citations: 2 www.nature.com

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